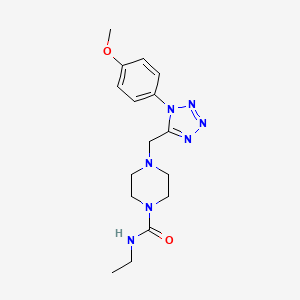

N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-3-17-16(24)22-10-8-21(9-11-22)12-15-18-19-20-23(15)13-4-6-14(25-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,17,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGODVJGLIQDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Methoxyphenyl)-1H-Tetrazole-5-Methanol

Procedure :

- Azide Formation : React 4-methoxyaniline (1.0 equiv) with sodium nitrite (1.2 equiv) and HCl at 0°C to generate diazonium salt, followed by treatment with sodium azide (1.5 equiv).

- Cyclization : React 4-methoxyphenyl azide with trimethyl orthoformate (1.2 equiv) in the presence of Ag/SiO₂ catalyst (0.05 g/mmol) at 120°C for 3 h under solvent-free conditions.

- Hydroxymethylation : Treat 1-(4-methoxyphenyl)-1H-tetrazole with paraformaldehyde (1.5 equiv) in acetic acid at 80°C for 6 h.

Characterization :

Preparation of N-Ethylpiperazine-1-Carboxamide

Procedure :

- Carboxamide Formation : React piperazine (1.0 equiv) with ethyl isocyanate (1.1 equiv) in THF at 0°C, stirring for 12 h at room temperature.

- Work-Up : Quench with water, extract with dichloromethane, and purify via recrystallization (ethanol/water).

Characterization :

Coupling of Tetrazole and Piperazine Modules

Method A (Nucleophilic Substitution) :

- Chlorination : Treat tetrazole-methanol (1.0 equiv) with thionyl chloride (2.0 equiv) in DCM at 0°C for 2 h.

- Coupling : React chloromethyl-tetrazole (1.0 equiv) with N-ethylpiperazine-1-carboxamide (1.2 equiv) in acetonitrile, using K₂CO₃ (2.0 equiv) as base at 60°C for 8 h.

Method B (Mitsunobu Reaction) :

- Direct Coupling : Combine tetrazole-methanol (1.0 equiv), N-ethylpiperazine-1-carboxamide (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (1.5 equiv) in THF at 0°C→RT for 24 h.

Optimization Data :

| Method | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| A | MeCN | 60 | 8 | 72 |

| B | THF | 25 | 24 | 68 |

Catalytic and Solvent-Free Approaches

Silver-Catalyzed Tetrazole Synthesis

Using Ag/SiO₂ (0.05 g/mmol) under solvent-free conditions at 120°C reduces reaction time to 3 h versus 12 h in traditional methods. Key advantages:

- TOF : 24 h⁻¹ (vs. 8 h⁻¹ for Zn-based catalysts)

- Reusability : Catalyst retains 85% activity after 5 cycles.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (DMSO-d₆) :

- δ 8.40 (s, 1H, tetrazole-H)

- δ 7.82–7.85 (d, 2H, Ar-H)

- δ 6.95–6.98 (d, 2H, Ar-H)

- δ 3.85 (s, 3H, -OCH₃)

- δ 3.60–3.72 (m, 8H, piperazine-H)

- δ 3.45 (s, 2H, -CH₂-)

- δ 1.10–1.15 (t, 3H, -CH₂CH₃).

IR (KBr) :

Challenges and Optimization

Regioselectivity in Tetrazole Formation

1-Substituted tetrazoles dominate over 2-isomers when using bulky aryl groups (e.g., 4-methoxyphenyl) due to steric hindrance during cyclization. Isomer ratio: 92:8 (1H:2H) by GC-MS.

Stability of Chloromethyl Intermediate

Chloromethyl-tetrazole decomposes above 40°C; storage at −20°C in anhydrous DCM recommended.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The tetrazole ring can be reduced under specific conditions to form an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of the tetrazole ring.

Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

Reduction: Formation of N-ethyl-4-((1-(4-aminophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide.

Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has been investigated for its potential as a therapeutic agent. The presence of the tetrazole ring is significant as similar compounds have shown various pharmacological activities, including:

- Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. A study showed that compounds with similar structures demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess such activity .

Antitumor Research

The compound's structure suggests potential applications in cancer therapy. Compounds containing piperazine and tetrazole moieties have been studied for their ability to induce apoptosis in cancer cells. Mechanisms of action may involve:

- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation and increased apoptosis .

Neuropharmacology

Given the structural characteristics of this compound, there is potential for applications in neuropharmacology. Compounds with piperazine rings are often explored for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders.

Case Study 1: Antimicrobial Evaluation

A series of synthesized compounds related to this compound were evaluated for antimicrobial activity using standard methods. The results indicated that several derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

This data underscores the potential of this class of compounds in developing new antimicrobial agents .

Case Study 2: Antitumor Activity

In vitro studies have shown that similar tetrazole-piperazine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study reported that specific derivatives led to significant increases in pro-apoptotic markers while downregulating anti-apoptotic proteins, indicating a promising avenue for cancer treatment .

Mechanism of Action

The mechanism of action of N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tetrazole and Piperazine Motifs

Sulfonylated Tetrazole Derivatives ()

Compounds such as 3ca , 3da , and 3ea share the (1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl group but replace the carboxamide with sulfonyl-linked nitrile chains. For example:

Key Differences :

- Nitrile groups may reduce solubility but enhance metabolic stability.

Piperazine Carboxamides with Aromatic Substitutions ()

Compound 43 ((S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide) features a tetrahydronaphthalene core and fluorophenyl group. It was synthesized with 74% yield and 95.5% HPLC purity .

Key Differences :

- The tetrahydronaphthalene core may enhance CNS penetration, while the fluorophenyl group modifies electronic properties.

- Higher synthetic efficiency (95.5% purity) compared to sulfonylated analogs (57–70% yields).

Pharmacologically Active Analogs

Serotonin Receptor Antagonists ()

Compounds p-MPPI and p-MPPF are 4-(2'-methoxyphenyl)piperazine derivatives with iodobenzamido/fluorobenzamido substituents. They act as competitive 5-HT1A receptor antagonists:

Key Differences :

- The ethyl carboxamide in the target compound may reduce receptor affinity compared to the bulky iodobenzamido group in p-MPPI.

- Methoxyphenyl positioning (para vs. ortho) affects receptor interactions.

Antihypertensive Agents ()

Valsartan and losartan contain tetrazole rings critical for angiotensin II receptor antagonism. While structurally distinct from the target compound, their tetrazole groups highlight the pharmacophore’s role in bioactivity .

Key Differences :

- The target compound lacks the biphenyl and imidazole motifs of valsartan/losartan, suggesting divergent therapeutic applications.

Biological Activity

N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, a compound with the CAS number 1049412-57-8, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 345.40 g/mol

- Structure : The compound features a piperazine core with a tetrazole moiety, which is known to mimic biological molecules, allowing it to interact with various biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring can mimic certain biological structures, enabling it to interfere with biochemical pathways. This interaction may lead to modulation of enzyme activity or receptor signaling, which is crucial for its therapeutic potential .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects on various cancer cell lines, demonstrating an IC value that suggests potent activity against tumor cells. The structure-activity relationship (SAR) analysis revealed that the presence of the methoxyphenyl group enhances its anticancer efficacy .

Neuroprotective Effects

In vivo studies have shown that this compound possesses neuroprotective properties. For instance, it significantly prolonged survival times in mice subjected to acute cerebral ischemia, indicating its potential as a therapeutic agent for neurodegenerative conditions . These findings suggest that the compound may modulate neuroinflammatory pathways or enhance neuronal survival during ischemic events.

Case Studies and Research Findings

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the tetrazole moiety followed by coupling to the piperazine-carboxamide scaffold. Key steps include:

- Tetrazole Formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride under reflux (60–80°C) .

- Piperazine Functionalization : Alkylation of the piperazine ring using a tetrazole-containing benzyl halide intermediate, often requiring inert conditions (e.g., dry DMF, 0–5°C) to minimize side reactions .

- Carboxamide Introduction : Reaction with ethyl isocyanate in the presence of a base (e.g., triethylamine) at room temperature . Critical Factors : Temperature control during tetrazole synthesis prevents decomposition, while solvent choice (e.g., DMF vs. THF) affects reaction kinetics and purity. Yields range from 40–65%, with HPLC and TLC used to monitor progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions on the piperazine and tetrazole rings. Aromatic protons from the 4-methoxyphenyl group appear as doublets at δ 7.2–7.5 ppm, while the piperazine methylene group resonates at δ 3.4–3.7 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~ 402.18) and detects impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95% required for biological assays) .

Q. How can researchers design in vitro assays to evaluate bioactivity against therapeutic targets?

- Target Selection : Prioritize receptors/enzymes associated with tetrazole and piperazine pharmacophores (e.g., kinases, GPCRs) .

- Assay Types :

- Enzyme Inhibition : Measure IC50 via fluorometric or colorimetric substrates (e.g., ATPase assays for kinase targets) .

- Receptor Binding : Radioligand displacement assays using [3H]-labeled competitors .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only samples to validate assay robustness .

Advanced Research Questions

Q. What computational strategies predict binding affinity and mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR). The tetrazole group often forms hydrogen bonds with catalytic lysine residues .

- MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, focusing on piperazine flexibility and solvent accessibility .

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. fluoro groups) on bioactivity using descriptors like logP and polar surface area .

Q. How should contradictory pharmacological efficacy data across studies be resolved?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentration) that may influence outcomes. For example, discrepancies in IC50 values (~10 µM vs. >50 µM) could stem from differences in ATP levels in kinase assays .

- Counter-Screening : Test the compound against off-target proteins (e.g., cytochrome P450 enzymes) to rule out nonspecific effects .

- Structural Validation : Re-analyze crystallography data (if available) to confirm binding poses versus proposed models .

Q. What are key considerations for derivatizing the piperazine or tetrazole moieties to improve pharmacokinetics?

- Piperazine Modifications : Introduce hydrophilic groups (e.g., hydroxyls) to enhance solubility, or fluorinated ethyl groups to prolong half-life via metabolic resistance .

- Tetrazole Bioisosteres : Replace tetrazole with carboxylate or sulfonamide groups while maintaining hydrogen-bonding capacity .

- Prodrug Strategies : Mask the carboxamide as an ester to improve oral bioavailability .

Q. Which crystallization conditions and software tools are recommended for X-ray structure determination?

- Crystallization : Use vapor diffusion with 2:1 DMSO/water mixtures at 4°C. Slow cooling (0.2°C/hr) promotes single-crystal growth .

- Data Collection : Synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) datasets.

- Refinement : SHELXL for structure solution and refinement. Anisotropic displacement parameters for non-H atoms; hydrogen atoms refined using riding models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.